molecular formula C20H14Br4 B14481892 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene CAS No. 66217-05-8

1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene

Cat. No.: B14481892
CAS No.: 66217-05-8
M. Wt: 573.9 g/mol
InChI Key: CMMUZMMDJXCFJU-UHFFFAOYSA-N
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Description

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene is a brominated organic compound. It is known for its flame-retardant properties and is used in various industrial applications. The compound’s structure consists of a phenylene ring substituted with bromine atoms and benzene rings connected via methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene typically involves the bromination of a precursor compound. One common method includes the reaction of bromine with a suitable aromatic compound in the presence of a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out at low temperatures (0-3°C) to control the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. For example, a reactor is charged with bromine and anhydrous aluminum bromide, followed by the addition of xylene. The reaction mixture is cooled and stirred to ensure complete bromination. The resulting product is then purified and isolated .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene involves its interaction with various molecular targets. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire. In biological systems, it may mimic thyroid hormones and bind to transport proteins, potentially disrupting normal hormonal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

CAS No.

66217-05-8

Molecular Formula

C20H14Br4

Molecular Weight

573.9 g/mol

IUPAC Name

1,4-dibenzyl-2,3,5,6-tetrabromobenzene

InChI

InChI=1S/C20H14Br4/c21-17-15(11-13-7-3-1-4-8-13)18(22)20(24)16(19(17)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

CMMUZMMDJXCFJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2Br)Br)CC3=CC=CC=C3)Br)Br

Origin of Product

United States

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